molecular formula C23H20N2O4S2 B8229340 (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(pyridin-2-yldisulfanyl)propanoic acid

(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(pyridin-2-yldisulfanyl)propanoic acid

Cat. No.: B8229340
M. Wt: 452.5 g/mol
InChI Key: IXGMQCGLXQOFAX-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(pyridin-2-yldisulfanyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a pyridine ring, and a disulfide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(pyridin-2-yldisulfanyl)propanoic acid typically involves multiple steps:

    Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Disulfide Formation: The disulfide bond is introduced by reacting the protected amino acid with a disulfide-containing reagent under oxidative conditions.

    Pyridine Ring Introduction: The pyridine ring is incorporated through a nucleophilic substitution reaction, where the disulfide-containing intermediate reacts with a pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated peptide synthesizers for the Fmoc protection step and continuous flow reactors for the disulfide formation and pyridine ring introduction steps to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The disulfide bond in the compound can undergo oxidation to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: DTT or TCEP are typical reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(pyridin-2-yldisulfanyl)propanoic acid is used as a building block in peptide synthesis due to its Fmoc protecting group. It is also utilized in the study of disulfide bond formation and cleavage.

Biology

In biological research, this compound is used to study protein folding and stability, as disulfide bonds play a crucial role in the tertiary structure of proteins.

Medicine

In medicine, the compound is investigated for its potential in drug delivery systems, particularly in targeting specific cells or tissues due to the presence of the pyridine ring.

Industry

In the industrial sector, it is used in the synthesis of complex organic molecules and as a precursor for the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(pyridin-2-yldisulfanyl)propanoic acid involves its ability to form and break disulfide bonds. This property is crucial in redox biology and biochemistry, where disulfide bonds regulate protein function and stability. The pyridine ring can interact with various molecular targets, enhancing the compound’s specificity and efficacy in biological systems.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-mercaptopropanoic acid: Lacks the disulfide bond but has a similar Fmoc protecting group.

    (2R)-2-(tert-butoxycarbonylamino)-3-(pyridin-2-yldisulfanyl)propanoic acid: Uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.

    (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(pyridin-3-yldisulfanyl)propanoic acid: Has the disulfide bond at a different position on the pyridine ring.

Uniqueness

The uniqueness of (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(pyridin-2-yldisulfanyl)propanoic acid lies in its combination of the Fmoc protecting group, disulfide bond, and pyridine ring. This combination provides versatility in synthetic applications and specificity in biological interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(pyridin-2-yldisulfanyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S2/c26-22(27)20(14-30-31-21-11-5-6-12-24-21)25-23(28)29-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19-20H,13-14H2,(H,25,28)(H,26,27)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGMQCGLXQOFAX-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSSC4=CC=CC=N4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSSC4=CC=CC=N4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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